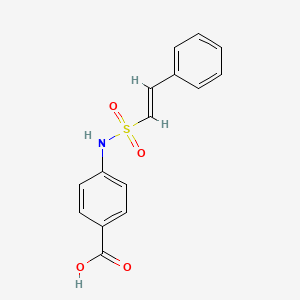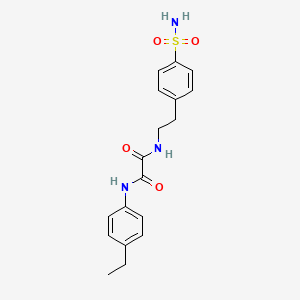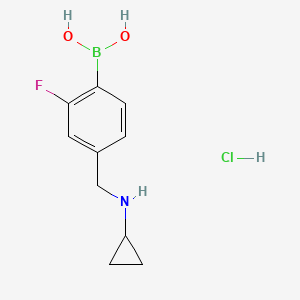
4-(2-Phenylethenesulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylethenesulfonamido)benzoic acid, also known as PEBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biological activities.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethenesulfonamido)benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of certain kinases, enzymes involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex involved in the regulation of immune responses. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
4-(2-Phenylethenesulfonamido)benzoic acid has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its biological activities. Additionally, it has been found to have low toxicity and can be used in various in vitro and in vivo studies. However, there are also limitations to the use of this compound in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain studies. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret its effects in certain experiments.
Future Directions
There are several future directions for research on 4-(2-Phenylethenesulfonamido)benzoic acid. One area of research could focus on the development of new synthesis methods for this compound that could improve its solubility and stability. Additionally, further studies could be conducted to better understand its mechanism of action and identify new targets for its biological activities. Another area of research could focus on the development of new formulations of this compound for use in drug delivery systems. Finally, further studies could be conducted to evaluate its potential for use in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively used in scientific research due to its various biological activities. It can be synthesized using a multi-step reaction process and has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has several advantages for lab experiments, but there are also limitations to its use. Finally, there are several future directions for research on this compound, including the development of new synthesis methods, the identification of new targets for its biological activities, and the evaluation of its potential for use in the treatment of various diseases.
Synthesis Methods
4-(2-Phenylethenesulfonamido)benzoic acid can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. The second step involves the reaction of N-acetyl-4-aminobenzoic acid with phenylacetylene in the presence of a base such as potassium carbonate to form 4-(2-phenylethynyl)benzoic acid. The final step involves the reaction of 4-(2-phenylethynyl)benzoic acid with sulfur trioxide and water to form this compound.
Scientific Research Applications
4-(2-Phenylethenesulfonamido)benzoic acid has been extensively used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-viral properties by inhibiting the replication of viruses.
properties
IUPAC Name |
4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)13-6-8-14(9-7-13)16-21(19,20)11-10-12-4-2-1-3-5-12/h1-11,16H,(H,17,18)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCKFVUBJAWFPQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792276.png)
![4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2792277.png)
![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)

![N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2792280.png)
![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2792281.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2792284.png)
![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2792288.png)




